N-(2,5-dimethylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2,5-DIMETHYLPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction proceeds via a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. The use of microwave irradiation and eco-friendly conditions makes it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N~2~-(2,5-DIMETHYLPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
N~2~-(2,5-DIMETHYLPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is explored as a potential inhibitor of cyclin-dependent kinases (CDKs), which are crucial in cancer treatment.
Biological Studies: The compound exhibits cytotoxic activities against various cancer cell lines, making it a candidate for anti-cancer drug development.
Material Science: Its unique structure allows for applications in material sciences, including the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of CDK2/cyclin A2. This inhibition disrupts the cell cycle progression, leading to apoptosis in cancer cells . The molecular docking studies have shown that the compound fits well into the CDK2 active site, forming essential hydrogen bonds with key amino acids .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another CDK2 inhibitor with a similar core structure.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Shares the triazolopyrimidine scaffold and exhibits similar biological activities.
Uniqueness
N~2~-(2,5-DIMETHYLPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity towards CDK2 . This makes it a promising candidate for further development in cancer therapy.
Properties
Molecular Formula |
C14H13N5O |
---|---|
Molecular Weight |
267.29 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C14H13N5O/c1-9-4-5-10(2)11(8-9)16-13(20)12-17-14-15-6-3-7-19(14)18-12/h3-8H,1-2H3,(H,16,20) |
InChI Key |
XLXHUALDFAYFDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=NN3C=CC=NC3=N2 |
Origin of Product |
United States |
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